molecular formula C17H18N2O2S B2675348 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide CAS No. 2034451-99-3

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2675348
CAS No.: 2034451-99-3
M. Wt: 314.4
InChI Key: PFOJUDSMUUKSCR-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide is a complex organic compound featuring a benzo[b]thiophene core with a carboxamide group and a hydroxypropyl side chain containing a methylated pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One common approach is the cyclization of 2-mercaptobenzoic acid derivatives with appropriate reagents to form the thiophene ring. Subsequent functionalization introduces the carboxamide group and the hydroxypropyl side chain.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane can be used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

  • Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Amines.

  • Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.

  • Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and derivatives involved.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and may exhibit similar biological activities.

  • Pyrrolopyrazine Derivatives: These compounds also contain nitrogen-containing heterocycles and have shown various biological activities.

Uniqueness: N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-19-10-4-6-13(19)14(20)8-9-18-17(21)16-11-12-5-2-3-7-15(12)22-16/h2-7,10-11,14,20H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOJUDSMUUKSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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